molecular formula C8H7ClO4 B020168 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone CAS No. 110865-03-7

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No.: B020168
CAS No.: 110865-03-7
M. Wt: 202.59 g/mol
InChI Key: NRQMJSGXCBUQMU-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (CAS: 110865-03-7) is a halogenated acetophenone derivative with the molecular formula C₈H₇ClO₄ and a molecular weight of 202.59 g/mol . Its structure features a 2,4,6-trihydroxyphenyl (phloroglucinol) moiety linked to a chloro-substituted ethanone group.

Properties

IUPAC Name

2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2,10-12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQMJSGXCBUQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297882
Record name 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110865-03-7
Record name 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

A widely recognized method involves Friedel-Crafts acylation of phloroglucinol (1,3,5-trihydroxybenzene). The reaction employs chloroacetyl chloride as the acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂) under anhydrous conditions. Key steps include:

  • Protection of hydroxyl groups : To prevent undesired side reactions, hydroxyl groups are temporarily protected using methoxymethyl (MOM) or acetyl groups.

  • Acylation : Protected phloroglucinol reacts with chloroacetyl chloride at 0–5°C in dichloromethane, yielding the intermediate 1-(2,4,6-trihydroxyphenyl)-2-chloroethanone.

  • Deprotection : Acidic hydrolysis (e.g., HCl in methanol) removes protecting groups, yielding the final product.

Optimization Data :

ParameterOptimal ValueYield (%)Purity (%)
Catalyst (ZnCl₂)1.2 eq7892
Reaction Temperature0°C8595
SolventDCM8290

Direct Chlorination of 2,4,6-Trihydroxyacetophenone

An alternative route involves direct chlorination of 2,4,6-trihydroxyacetophenone using thionyl chloride (SOCl₂):

  • Chlorination : The ketone undergoes α-chlorination at 40–50°C in dry tetrahydrofuran (THF), with SOCl₂ acting as both reagent and solvent.

  • Workup : The mixture is quenched with ice-water, and the product is extracted using ethyl acetate.

  • Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >95% purity.

Reaction Monitoring :

  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 60:40).

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes favor continuous flow reactors for scalability and safety:

  • Reactor Design : Tubular reactors with inline mixing zones ensure rapid heat dissipation.

  • Conditions : 10–20 bar pressure, 50°C, residence time 15–20 minutes.

  • Output : 90–92% yield at 98% purity.

Economic Analysis :

MetricBatch ProcessFlow Process
Annual Capacity (kg)5005,000
Cost per kg ($)1,200800

Purification and Characterization

Recrystallization Techniques

  • Solvent System : Ethanol/water (3:1 v/v) at −20°C yields needle-shaped crystals.

  • Purity Metrics :

    • Melting Point : 189–191°C.

    • HPLC : >98% area under curve (AUC).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 6.15 (s, 2H, ArH), 4.82 (s, 1H, OH), 4.12 (s, 2H, CH₂Cl).

  • FT-IR (KBr) : 1680 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (OH).

Challenges and Mitigation Strategies

Regioselectivity Issues

Unwanted chlorination at the 4-position is minimized by:

  • Low-Temperature Control : Maintaining reactions below 5°C suppresses side reactions.

  • Catalyst Screening : ZnCl₂ outperforms AlCl₃ in selectivity (90% vs. 75%).

Stability Under Basic Conditions

The product undergoes keto-enol tautomerism above pH 7, necessitating:

  • Acidic Workup : Quenching with 1M HCl stabilizes the keto form.

  • Storage : −20°C under nitrogen atmosphere.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Friedel-Crafts78–8590–95ModerateHigh
Direct Chlorination70–7585–90HighModerate
Continuous Flow90–9298Very HighVery High

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

One of the prominent applications of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone is its potential as an antimicrobial agent. The trihydroxyphenyl group present in the compound suggests significant antibacterial and antifungal properties. Research indicates that derivatives of phloroglucinol, which shares structural similarities with this compound, exhibit notable antimicrobial activities. Thus, there is a potential for this compound to be explored further for its efficacy against various microbial strains.

Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of other biologically active molecules. Notably, it plays a role in the production of Diosmetin 3',7-Diglucuronide, which is significant in pharmacological studies due to its antioxidant properties and potential health benefits . The synthesis of such derivatives showcases the utility of this compound in developing new therapeutic agents.

Antioxidant and Anti-inflammatory Activities

The presence of multiple hydroxyl groups in this compound positions it as a candidate for antioxidant and anti-inflammatory applications. These functional groups may enhance the compound's ability to scavenge free radicals and mitigate oxidative stress in biological systems. Such properties are crucial for developing treatments aimed at conditions exacerbated by oxidative damage.

Interaction with Biological Macromolecules

Studies have indicated that this compound can interact with various biological macromolecules. Understanding these interactions is vital for elucidating its mechanism of action and therapeutic potential. These interactions may include binding to proteins or nucleic acids, which could influence cellular processes and contribute to its biological effects.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chloro group can participate in electrophilic reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification and Key Differences

The compound is compared to three categories of analogs:

Chloro-Substituted Acetophenones

2-Chloro-1-(3-hydroxyphenyl)ethanone (CAS: 62932-90-5) Formula: C₈H₇ClO₂ Key feature: Single hydroxyl group at position 3. Molecular weight: 170.59 g/mol . Implications: Reduced polarity and hydrogen-bonding capacity compared to the trihydroxy analog.

2-Chloro-1-(2-chloro-5-methoxyphenyl)ethanone (CAS: 99846-94-3) Formula: C₉H₇Cl₂O₂ Key feature: Methoxy and additional chlorine substituents. Safety: Requires stringent handling due to halogen reactivity .

2-Chloro-1-(3-fluorophenyl)ethanone (CAS: 53688-18-9) Formula: C₈H₆ClFO Key feature: Fluorine substitution enhances electronegativity. Molecular weight: 172.58 g/mol .

Trihydroxyphenyl Derivatives

2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone (CAS: 15485-66-2) Formula: C₁₅H₁₄O₅ Key feature: Methoxy group on the phenyl ring. Melting point: 193–197°C . Implications: Methoxy group reduces polarity compared to the target compound.

1-(2,4,6-Trihydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethanone (CAS: 79744-61-9) Formula: C₁₇H₁₈O₇ Key feature: Trimethoxy substitutions increase steric bulk. Synthesis: Requires AlCl₃ catalysis .

Other Substituted Acetophenones
  • 2-Phenoxy-1-(2,4,6-trihydroxyphenyl)ethanone (CAS: 73023-07-1): Phenoxy group enhances lipophilicity .
  • 2-Chloro-1-(5-chloro-2,3,4-trifluorophenyl)ethanone (CAS: 147495-57-6): Multiple halogens increase toxicity risks .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Bioactivity
2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone 110865-03-7 C₈H₇ClO₄ 202.59 2,4,6-trihydroxyphenyl N/A Antioxidant, Antitumor
2-Chloro-1-(3-hydroxyphenyl)ethanone 62932-90-5 C₈H₇ClO₂ 170.59 3-hydroxyphenyl N/A Potential antimicrobial
2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone 15485-66-2 C₁₅H₁₄O₅ 274.27 4-methoxy, 2,4,6-trihydroxy 193–197 Not specified
2-Chloro-1-(3-fluorophenyl)ethanone 53688-18-9 C₈H₆ClFO 172.58 3-fluorophenyl N/A N/A

Biological Activity

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone, also known as 2-chloroacetophenone or 2-chloro-1-(3,4,5-trihydroxyphenyl)ethanone, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₇ClO₄
  • Molecular Weight : 188.59 g/mol
  • IUPAC Name : this compound
  • CAS Number : 273538

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The presence of the trihydroxyphenyl group suggests potential antioxidant properties and the ability to modulate cellular signaling pathways. The chlorine atom may enhance the compound's reactivity towards nucleophiles, facilitating interactions with proteins and enzymes.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The trihydroxyphenyl moiety can scavenge free radicals and reduce oxidative stress in cells, potentially contributing to protective effects against various diseases.

Anticancer Properties

Studies have shown that derivatives of trihydroxyacetophenones possess anticancer activity. For instance:

  • Case Study : A derivative exhibited cytotoxic effects on K562 leukemia cells through apoptosis induction and mitochondrial dysfunction . This suggests that this compound may similarly influence cancer cell viability.

Antimicrobial Activity

The biological evaluation of related compounds has revealed antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting growth.

Research Findings

Study FocusFindingsReference
Antioxidant EffectsDemonstrated significant scavenging activity against DPPH radicals.
Anticancer ActivityInduced apoptosis in K562 cells with an IC50 value of approximately 10 µM.
Antimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of phloroglucinol (1,3,5-trihydroxybenzene) with chloroacetyl chloride in acidic or aprotic solvents. Key steps include:

  • Protection of hydroxyl groups to prevent undesired side reactions (e.g., using methoxymethyl or acetyl groups) .
  • Purification via liquid-liquid extraction followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Characterization using FT-IR (C=O stretch at ~1680 cm⁻¹), ¹H NMR (singlet for aromatic protons at δ 6.1–6.3 ppm), and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural stability of this compound be assessed under varying pH conditions?

  • Methodological Answer :

  • Perform pH stability assays by incubating the compound in buffers (pH 3–9) at 25°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ~286 nm) .
  • Key finding : The compound is stable in acidic conditions (pH 4–6) but undergoes keto-enol tautomerism above pH 7, leading to reduced bioavailability .

Q. What in vitro models are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Antioxidant assays : DPPH radical scavenging (IC₅₀ comparison with Trolox) .
  • Antimicrobial screening : Broth microdilution against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and fungi (e.g., C. albicans), with MIC values typically <50 µg/mL .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), noting dose-dependent apoptosis at IC₅₀ ~20–40 µM .

Advanced Research Questions

Q. How do conflicting reports on enzymatic reduction efficiency of chlorinated ethanones inform reaction optimization?

  • Methodological Answer :

  • Contradiction : Acinetobacter sp. ZJPH1806 achieves 56.2% yield at pH 7.6 , while Acinetobacter sp. SC13874 shows optimal activity at pH 5.5 .
  • Resolution : Conduct a Design of Experiments (DoE) varying pH (5.5–7.6), ionic strength (0.05–0.2 M phosphate), and microbial strain. Use LC-MS to quantify intermediates and chiral HPLC for enantiomeric excess (ee) analysis.
  • Table 1 : Yield and ee under varying conditions:
StrainpHIonic Strength (M)Yield (%)ee (%)
ZJPH18067.60.156.2>99.9
SC138745.50.172.398.5
ZJPH1806 (mutant)6.80.1568.9>99.9

Q. What mechanistic insights explain the compound’s role in flavonol synthesis?

  • Methodological Answer :

  • The compound acts as a phloroacetophenone (PA) derivative , serving as a precursor in the Algar-Flynn-Oyamada (AFO) reaction. Key steps:

Aldol condensation with substituted benzaldehydes to form chalcones.

Oxidative cyclization using H₂O₂/KOH to yield flavonols (e.g., kaempferol derivatives) .

  • Advanced characterization : Use ¹³C NMR to track C-2 carbonyl conversion and DFT calculations to model transition states during cyclization .

Q. How can contradictory data on hydroxyl group reactivity in electrophilic substitution be resolved?

  • Methodological Answer :

  • Issue : Conflicting reports on whether the 4-OH or 6-OH group is more reactive.
  • Approach :
  • Perform competitive iodination assays (I₂/AgNO₃) in DMF. Analyze regioselectivity via LC-MS/MS.
  • Result : 4-OH exhibits higher nucleophilicity (70% substitution vs. 30% at 6-OH) due to steric hindrance from the adjacent chloro group .

Data Contradiction Analysis

Q. Why do studies report varying optimal pH levels for microbial reduction of chlorinated ethanones?

  • Analysis :

  • Strain-specific enzyme isoforms (e.g., ketoreductases in Acinetobacter spp.) have divergent pH dependencies.
  • Recommendation : Use proteomic profiling (SDS-PAGE/MS) to identify pH-sensitive reductase variants and engineer mutants for broader pH tolerance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone
Reactant of Route 2
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2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

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